methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
Description
This compound is a heterocyclic organic molecule featuring:
- A furan-2-carboxylate core with a methyl ester group.
- A 1,3,4-thiadiazole ring substituted at position 5 with a carbamoyl amino group linked to a 4-fluorophenyl moiety.
- A sulfanyl methyl (-S-CH2-) bridge connecting the furan and thiadiazole rings.
Properties
IUPAC Name |
methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S2/c1-24-13(22)12-7-6-11(25-12)8-26-16-21-20-15(27-16)19-14(23)18-10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLYHRTCBVOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluorophenyl group: The 4-fluorophenyl isocyanate can be reacted with the thiadiazole derivative to form the corresponding carbamoyl derivative.
Attachment of the furan ring: The final step involves the coupling of the thiadiazole derivative with a furan-2-carboxylate ester under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand the interaction of thiadiazole derivatives with biological targets.
Pharmaceutical Research: Explored as a lead compound for the development of new drugs.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives and furan-carboxylate hybrids . Key analogs include:
Functional Group Impact on Bioactivity
- Thiadiazole vs. Triazine : Unlike triazine-based agrochemicals (e.g., metsulfuron methyl ester ), which target plant acetolactate synthase, thiadiazole derivatives often exhibit antimicrobial or anticancer activity due to their ability to disrupt enzyme function or DNA synthesis .
- Sulfanyl vs. Sulfonyl Linkers : Sulfanyl (-S-) groups may offer greater flexibility and redox activity compared to sulfonyl (-SO₂-) groups, influencing target binding and degradation pathways .
Research Findings and Data
Physicochemical Properties
- Solubility : The fluorophenyl and thiadiazole groups likely reduce aqueous solubility compared to simpler furan esters, necessitating formulation optimization for bioavailability.
- Stability : Sulfanyl linkages may be susceptible to oxidative degradation under acidic conditions, whereas methoxy or sulfonyl analogs (e.g., ) show higher stability .
Predicted Bioactivity (Based on Analog Data)
Biological Activity
Methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antibacterial activities.
Chemical Structure and Properties
The compound has a molecular formula of C15H16FN5O4S2 and a molecular weight of 413.5 g/mol. The structure features a furan ring, a thiadiazole moiety, and a fluorophenyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FN5O4S2 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available furan derivatives and incorporating the thiadiazole and fluorophenyl functionalities through various chemical reactions such as nucleophilic substitution and coupling reactions.
Anticancer Activity
Recent studies have indicated that compounds containing furan and thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of methyl 5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells) with IC50 values indicating their potency .
In one study, the amine derivative of methyl 5-(hydroxymethyl)-2-furan carboxylate demonstrated an IC50 of 62.37 µg/mL against HeLa cells, suggesting that modifications to the furan structure can enhance anticancer activity . The presence of the fluorophenyl group may also play a role in increasing the compound's bioactivity.
Antibacterial Activity
The compound also exhibits antibacterial properties. Studies have shown that certain furan derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate was reported to have a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by disrupting cellular metabolism in bacteria.
Case Studies
-
Cytotoxicity Assay : A study evaluated the cytotoxic effects of various derivatives on HeLa cells using an MTT assay. The results indicated that modifications to the furan ring significantly influenced cytotoxicity levels.
Compound IC50 (µg/mL) Methyl 5-(hydroxymethyl)-2-furan carboxylate 62.37 Control (untreated) >100 -
Antibacterial Testing : Another study assessed the antibacterial activity against common pathogens using agar diffusion methods. The results highlighted that derivatives with thiadiazole groups showed enhanced antibacterial effects.
Bacteria MIC (µg/mL) Staphylococcus aureus 1.00 Escherichia coli 250
Q & A
Q. What are the common synthetic strategies for preparing methyl 5-{[...]}-furan-2-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions .
- Step 2 : Introduction of the sulfanyl methyl group through nucleophilic substitution or coupling reactions (e.g., using mercaptoacetic acid derivatives) .
- Step 3 : Esterification or amidation to attach the furan-2-carboxylate and 4-fluorophenylcarbamoyl groups. Suzuki-Miyaura coupling may be employed for aryl group integration, requiring palladium catalysts and bases like potassium carbonate .
- Key conditions : Solvents (ethanol, DMF), temperature control (60–100°C), and catalysts (e.g., triethylamine for esterification) are critical for yield optimization .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Elucidation : NMR (¹H, ¹³C, 2D-COSY) for functional group confirmation and stereochemistry .
- Purity Assessment : HPLC or TLC with UV visualization .
- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles in the thiadiazole-furan system .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers screen the biological activity of this compound?
- In vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
- Target Identification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study protein-ligand interactions .
Q. What are the solubility and purification challenges for this compound?
- Solubility : Poor aqueous solubility due to hydrophobic thiadiazole and furan moieties. Use DMSO or DMF for dissolution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanyl group incorporation .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand tuning to reduce side reactions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) to balance reaction rate and thermal stability of intermediates .
Q. How do structural modifications influence bioactivity?
- Substituent Effects :
- Fluorine at the 4-position on the phenyl ring enhances metabolic stability and target binding .
- Methyl groups on the furan ring increase lipophilicity, improving membrane permeability .
- Comparative Studies : Analogues with substituted thiadiazoles (e.g., methyl vs. trifluoromethyl) show varying antimicrobial potency due to electronic effects .
Q. What methodologies are used to study interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., COX-2, EGFR) .
- Kinetic Studies : Stop-flow fluorescence to measure binding constants (Kd) and residence times .
- Metabolic Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Q. How does the compound behave under oxidative/reductive conditions?
Q. How should researchers address contradictions in reported bioactivity data?
- Source Analysis : Compare assay conditions (e.g., cell line viability thresholds, solvent controls) .
- Structural Validation : Confirm batch purity via NMR and HRMS to rule out impurities .
- Meta-Analysis : Use QSAR models to correlate substituent patterns with activity trends across studies .
Q. What computational tools are suitable for predicting physicochemical properties?
- ADME Prediction : SwissADME or pkCSM for bioavailability, logP, and P-glycoprotein substrate likelihood .
- Quantum Mechanics : Gaussian 09 for HOMO-LUMO gaps and electrostatic potential maps to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
